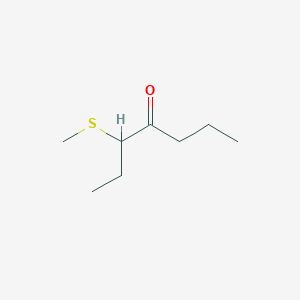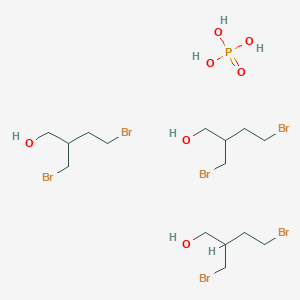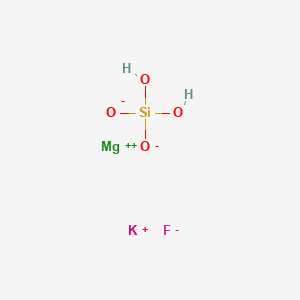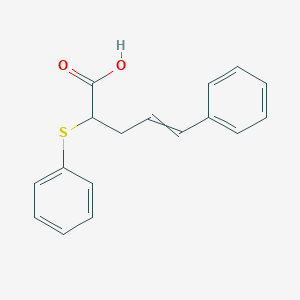
5-Phenyl-2-(phenylsulfanyl)pent-4-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Phenyl-2-(phenylsulfanyl)pent-4-enoic acid is an organic compound characterized by the presence of a phenyl group, a phenylsulfanyl group, and a pent-4-enoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Phenyl-2-(phenylsulfanyl)pent-4-enoic acid typically involves the following steps:
Formation of the Pent-4-enoic Acid Backbone: This can be achieved through the reaction of allyl bromide with malonic acid in the presence of a base, followed by decarboxylation.
Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts alkylation reaction using benzene and an appropriate alkyl halide.
Addition of the Phenylsulfanyl Group: The phenylsulfanyl group can be added through a nucleophilic substitution reaction using thiophenol and an appropriate leaving group.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
5-Phenyl-2-(phenylsulfanyl)pent-4-enoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the phenylsulfanyl group to a thiol group.
Substitution: The phenylsulfanyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are commonly employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-Phenyl-2-(phenylsulfanyl)pent-4-enoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 5-Phenyl-2-(phenylsulfanyl)pent-4-enoic acid involves its interaction with specific molecular targets and pathways. The phenylsulfanyl group can undergo redox reactions, influencing cellular redox balance. Additionally, the phenyl group can participate in π-π interactions with aromatic residues in proteins, affecting their function.
Comparison with Similar Compounds
Similar Compounds
Pent-4-enoic acid: Lacks the phenyl and phenylsulfanyl groups.
Phenylacetic acid: Contains a phenyl group but lacks the pent-4-enoic acid backbone.
Thiophenol: Contains a phenylsulfanyl group but lacks the pent-4-enoic acid backbone.
Uniqueness
5-Phenyl-2-(phenylsulfanyl)pent-4-enoic acid is unique due to the combination of its phenyl, phenylsulfanyl, and pent-4-enoic acid moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
66169-41-3 |
|---|---|
Molecular Formula |
C17H16O2S |
Molecular Weight |
284.4 g/mol |
IUPAC Name |
5-phenyl-2-phenylsulfanylpent-4-enoic acid |
InChI |
InChI=1S/C17H16O2S/c18-17(19)16(20-15-11-5-2-6-12-15)13-7-10-14-8-3-1-4-9-14/h1-12,16H,13H2,(H,18,19) |
InChI Key |
JUEFPTCKWBOILM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C=CCC(C(=O)O)SC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,2'-[Pyridine-2,6-diylbis(methylene)]bis(1,3-benzothiazole)](/img/structure/B14483855.png)

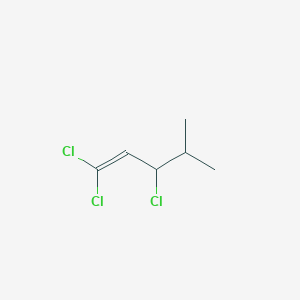
![3-Hydroxy-2,6-dimethyl-4H,5H-pyrano[2,3-b]pyran-4,5-dione](/img/structure/B14483870.png)

![2,2-Dimethyl-4-[(phenylselanyl)methyl]-1,3-dioxolane](/img/structure/B14483881.png)
![2-[2-(2-Hydroxynaphthalen-1-yl)hydrazinylidene]-3-oxo-2,3-dihydronaphthalene-1-carboxylic acid](/img/structure/B14483888.png)
![3-Hydroxy-3-azaspiro[5.6]dodecane-2,4-dione](/img/structure/B14483899.png)
![1-{[1,3-Bis(octyloxy)propan-2-YL]oxy}octane](/img/structure/B14483910.png)
